molecular formula C16H14F2N4O2S B2593776 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-49-9

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2593776
CAS No.: 946319-49-9
M. Wt: 364.37
InChI Key: MPNOJNITXNAVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a benzo[d]thiazole ring, a piperazine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4,6-difluoroaniline with carbon disulfide and an oxidizing agent to form the benzo[d]thiazole core.

    Piperazine Attachment: The benzo[d]thiazole intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized by reacting 3-methyl-5-isoxazolecarboxylic acid with the piperazinyl-benzo[d]thiazole intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperazine ring to form N-oxides.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole ring may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-(4,6-Dichlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: Similar structure but with chlorine atoms instead of fluorine, which may alter its biological activity and chemical reactivity.

    (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-ethylisoxazol-5-yl)methanone: Similar structure with an ethyl group on the isoxazole ring, potentially affecting its pharmacokinetics.

Uniqueness

  • The presence of fluorine atoms in (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone enhances its metabolic stability and lipophilicity, making it a unique candidate for drug development.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2S/c1-9-6-12(24-20-9)15(23)21-2-4-22(5-3-21)16-19-14-11(18)7-10(17)8-13(14)25-16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNOJNITXNAVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.